

# Diammonium Glycyrrhizinate as a bioactive constituent from Glycyrrhiza uralensis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

## Diammonium Glycyrrhizinate: A Bioactive Constituent from Glycyrrhiza uralensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Diammonium Glycyrrhizinate** (DAG), a primary bioactive component derived from the roots of *Glycyrrhiza uralensis* (licorice), has garnered significant attention within the scientific community for its diverse pharmacological activities.<sup>[1][2]</sup> As a salt form of glycyrrhizic acid, DAG exhibits enhanced stability and bioactivity, making it a promising candidate for therapeutic development.<sup>[1]</sup> This technical guide provides a comprehensive overview of the bioactive properties, mechanisms of action, and experimental evaluation of DAG, tailored for researchers, scientists, and professionals in drug development.

Historically, licorice root has been a cornerstone of traditional Chinese medicine for its anti-inflammatory, hepatoprotective, and antiviral properties.<sup>[3]</sup> Modern pharmacological studies have substantiated these traditional uses, identifying DAG as a key contributor to these effects.<sup>[1][3]</sup> This document aims to consolidate the current scientific knowledge on DAG, presenting detailed experimental protocols, quantitative data, and visual representations of its molecular interactions to facilitate further research and development.

# Bioactive Properties of Diammonium Glycyrrhizinate

DAG exhibits a broad spectrum of bioactive properties, primarily centered around its anti-inflammatory, antiviral, antioxidant, and hepatoprotective effects.

## Anti-inflammatory Activity

DAG has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. [1][4] Its mechanism of action is largely attributed to the downregulation of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] By inhibiting these pathways, DAG reduces the expression and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 $\beta$  (IL-1 $\beta$ ), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][4][6]

## Antiviral Activity

DAG has shown significant antiviral activity against a range of viruses.[7] Notably, it has been reported to effectively reduce infections of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, with EC50 values ranging from 115 to 391  $\mu$ g/mL.[7] The primary antiviral mechanism of DAG involves interrupting the entry of the virus into host cells by binding to the receptor-binding domain (RBD) of the viral spike protein.[7]

## Antioxidant Properties

The antioxidant activity of DAG contributes to its protective effects against cellular damage. It functions by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate its antioxidant potential.[8][9]

## Hepatoprotective Effects

DAG is widely recognized for its hepatoprotective properties and is used clinically for the treatment of liver diseases.[3][10] In animal models of liver injury, such as that induced by Concanavalin A, DAG pretreatment has been shown to significantly reduce serum levels of

alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.<sup>[3][10]</sup> This protective effect is linked to its anti-inflammatory and antioxidant activities, as well as its ability to modulate immune responses within the liver.<sup>[3][10][11][12][13]</sup>

## Data Presentation

### Antiviral Activity of Diammonium Glycyrrhizinate

| Virus                 | Cell Line | Assay   | EC50 (µg/mL) | Reference |
|-----------------------|-----------|---------|--------------|-----------|
| HCoV-OC43             | H460      | qRT-PCR | 360 ± 21     | [7]       |
| HCoV-229E             | Huh7      | qRT-PCR | 277 ± 4      | [7]       |
| SARS-CoV-2 (B.1.1.7)  | Vero E6   | qRT-PCR | ~150         | [7]       |
| SARS-CoV-2 (B.1.351)  | Vero E6   | qRT-PCR | ~200         | [7]       |
| SARS-CoV-2 (BA.5)     | Vero E6   | qRT-PCR | ~115         | [7]       |
| SARS-CoV-2 (EG.5)     | Vero E6   | qRT-PCR | ~391         | [7]       |
| SARS-CoV-2 (XBB.1.16) | Vero E6   | qRT-PCR | ~250         | [7]       |

### Hepatoprotective Effect of Diammonium Glycyrrhizinate in Concanavalin A-Induced Liver Injury in Mice

| Treatment Group | Dosage      | ALT (U/L)       | AST (U/L)       | Reference |
|-----------------|-------------|-----------------|-----------------|-----------|
| Control         | -           | Normal          | Normal          | [3][10]   |
| Concanavalin A  | 15-20 mg/kg | 890.42 ± 216.32 | 823.71 ± 214.21 | [3][10]   |
| Con A + DAG     | 75 mg/kg    | 241.71 ± 106.09 | 220.06 ± 85.84  | [3][10]   |
| Con A + DAG     | 200 mg/kg   | 265.62 ± 82.43  | 244.70 ± 79.09  | [3][10]   |

## In Vitro Anti-inflammatory Effects of Diammonium Glycyrrhizinate on A $\beta$ (1-42)-treated BV-2 Microglia

| Inflammatory Mediator                | Treatment                             | Fold Change vs. Control | Reference |
|--------------------------------------|---------------------------------------|-------------------------|-----------|
| TNF- $\alpha$ mRNA                   | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Significantly Reduced                 | [1]                     |           |
| COX-2 mRNA                           | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Significantly Reduced                 | [1]                     |           |
| iNOS mRNA                            | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Significantly Reduced                 | [1]                     |           |
| IL-1 $\beta$ mRNA                    | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Significantly Reduced                 | [1]                     |           |
| COX-2 Protein                        | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Reduced to ~73-97% of A $\beta$ group | [1]                     |           |
| iNOS Protein                         | A $\beta$ (1-42)                      | Increased               | [1]       |
| A $\beta$ (1-42) + DAG (0.001 mg/mL) | Reduced to ~57-82% of A $\beta$ group | [1]                     |           |

## Signaling Pathways and Mechanisms of Action

The therapeutic effects of DAG are underpinned by its modulation of key intracellular signaling pathways.

### Inhibition of NF- $\kappa$ B Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DAG has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of inflammatory mediators.[1][5]



[Click to download full resolution via product page](#)

Caption: DAG inhibits the NF-κB signaling pathway by preventing the nuclear translocation of NF-κB.

## Modulation of MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for cellular responses to a variety of external stimuli and are key players in the inflammatory process. DAG has been observed to inhibit the phosphorylation of p38, ERK, and JNK, thereby attenuating the downstream inflammatory cascade.[1][5][14][15]



[Click to download full resolution via product page](#)

Caption: DAG modulates the MAPK signaling pathway by inhibiting the phosphorylation of key kinases.

## Experimental Protocols

### Extraction and Isolation of Diammonium Glycyrrhizinate from Glycyrrhiza uralensis

This protocol describes a common method for the extraction and isolation of DAG.



[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and isolation of **Diammonium Glycyrrhizinate**.

### Methodology:

- Preparation of Plant Material: Dry the roots of *Glycyrrhiza uralensis* and grind them into a fine powder.[16][17][18][19][20]
- Extraction:
  - Macerate the powdered roots with a solvent mixture of acetone and dilute nitric acid for 2 hours at room temperature.[16]
  - Filter the mixture to separate the filtrate from the solid marc.
  - To the remaining marc, add additional acetone and warm gently to extract any remaining compounds.
  - Filter again and combine this filtrate with the first one.[16]
- Precipitation:
  - To the combined filtrate, slowly add a sufficient volume of dilute ammonia solution until the precipitation of **Diammonium Glycyrrhizinate** is complete.[16][17]
- Purification:
  - Collect the precipitate by filtration.
  - Wash the collected precipitate with acetone to remove impurities.[16]
  - Dry the purified precipitate to obtain **Diammonium Glycyrrhizinate**.

## In Vivo Model: Concanavalin A-Induced Liver Injury

This model is used to evaluate the hepatoprotective effects of DAG.[3][10][21][22][23][24][25]

### Methodology:

- Animals: Use male C57BL/6J mice (6-8 weeks old).

- Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
- Grouping: Divide the mice into at least three groups: a control group, a Concanavalin A (Con A) treated group, and a Con A + DAG treated group.
- DAG Administration: Administer DAG (e.g., 75 or 200 mg/kg) intraperitoneally to the treatment group 2 hours before Con A injection.[3][10] The control and Con A groups receive a vehicle (e.g., saline).
- Induction of Liver Injury: Inject Con A (15-20 mg/kg) intravenously into the tail vein of the Con A and Con A + DAG groups to induce liver injury.[3][10][23]
- Sample Collection: At a specified time point (e.g., 24 hours) after Con A injection, collect blood samples via cardiac puncture for serum analysis. Euthanize the mice and harvest the livers for histopathological examination and molecular analysis.
- Analysis:
  - Measure serum ALT and AST levels using a biochemical analyzer.
  - Perform histopathological analysis of liver sections stained with Hematoxylin and Eosin (H&E).
  - Analyze the expression of inflammatory markers in the liver tissue using techniques such as qRT-PCR or Western blotting.

## In Vitro Assay: NF-κB (p65) Nuclear Translocation by Immunofluorescence

This assay visualizes the inhibitory effect of DAG on NF-κB activation.[26][27][28]

### Methodology:

- Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips in a 6-well plate.

- Treatment:
  - Pre-treat the cells with DAG at the desired concentration for 1 hour.
  - Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a specific duration (e.g., 30 minutes) to induce NF-κB activation. Include an untreated control group.
- Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
- Immunostaining:
  - Block non-specific binding with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.
  - Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[\[29\]](#)
  - Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
  - Counterstain the nuclei with DAPI for 5 minutes.
  - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or DAG-treated cells, p65 will be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus.

## Western Blot Analysis of Phosphorylated MAPK (p38 and ERK1/2)

This protocol details the detection of phosphorylated MAPKs to assess the inhibitory effect of DAG.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

#### Methodology:

- Cell Lysis:
  - Treat cells with DAG and/or a stimulus as described in the previous protocol.
  - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- SDS-PAGE:
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific for phosphorylated p38 and phosphorylated ERK1/2 overnight at 4°C.
  - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total p38 and total ERK1/2.

## Antioxidant Activity Assays (DPPH and ABTS)

These assays are used to quantify the radical scavenging capacity of DAG.[\[8\]](#)[\[9\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

DPPH Assay Methodology:

- Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Sample Preparation: Prepare a series of dilutions of DAG in a suitable solvent.
- Reaction:
  - In a 96-well plate, add 100 µL of each DAG dilution to the wells.
  - Add 100 µL of the DPPH solution to each well.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity.
- Calculation: Calculate the percentage of inhibition and determine the IC<sub>50</sub> value (the concentration of DAG required to scavenge 50% of the DPPH radicals).

ABTS Assay Methodology:

- Reagent Preparation:
  - Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
  - Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS<sup>•+</sup>).

- Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Sample Preparation: Prepare a series of dilutions of DAG.
- Reaction:
  - Add a small volume of each DAG dilution to the diluted ABTS•+ solution.
  - Incubate for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Conclusion

**Diammonium Glycyrrhizinate**, a key bioactive constituent of *Glycyrrhiza uralensis*, presents a compelling profile of anti-inflammatory, antiviral, antioxidant, and hepatoprotective activities. Its mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, offer multiple avenues for therapeutic intervention in a variety of diseases. This technical guide has provided a detailed overview of the scientific evidence supporting the therapeutic potential of DAG, along with comprehensive experimental protocols to aid researchers in their investigations. The structured presentation of quantitative data and the visual depiction of its molecular interactions are intended to serve as a valuable resource for the scientific community, fostering further exploration and development of this promising natural compound. As research continues to unravel the full extent of its pharmacological capabilities, DAG stands as a significant candidate for the development of novel, effective, and safe therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Diammonium Glycyrrhizinate Attenuates A $\beta$ 1–42-Induced Neuroinflammation and Regulates MAPK and NF- $\kappa$ B Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dovepress.com [dovepress.com]
- 4. Ameliorative effects of diammonium glycyrrhizinate on inflammation in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diammonium glycyrrhizinate attenuates A $\beta$ (1-42) -induced neuroinflammation and regulates MAPK and NF- $\kappa$ B pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF- $\kappa$ B/MAPK Pathway [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. francis-press.com [francis-press.com]
- 16. scielo.isciii.es [scielo.isciii.es]
- 17. RU2299740C2 - Method for preparing glycyrrhizic acid monoammonium salt (glycyram) - Google Patents [patents.google.com]
- 18. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation method of monoammonium glycyrrhizinate - Eureka | Patsnap  
[eureka.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccrolab.com]
- 23. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3 $\beta$ /Nrf2 pathway in mice - Li - Annals of Translational Medicine [atm.amegroups.org]
- 24. The molecular mechanism of acute liver injury and inflammatory response induced by Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative imaging assay for NF- $\kappa$ B nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Specification of the NF- $\kappa$ B transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKK $\kappa$  - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Immunocytochemistry/Immunofluorescence Protocol for NF $\kappa$ B p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 30. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 31. benchchem.com [benchchem.com]
- 32. kairos-js.co.id [kairos-js.co.id]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide-glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diammonium Glycyrrhizinate as a bioactive constituent from Glycyrrhiza uralensis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155437#diammonium-glycyrrhizinate-as-a-bioactive-constituent-from-glycyrrhiza-uralensis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)